(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.
Formation of Intermediate: The phenylacetic acid undergoes a condensation reaction with pyrrolidine to form an intermediate compound.
Cyclization: The intermediate is then cyclized under specific conditions to form the pyrrolidine ring.
Chiral Resolution: The resulting compound is subjected to chiral resolution techniques to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid and its analogs:
Impact of Substituent Position and Stereochemistry
- Phenyl Position : Shifting the phenyl group from C2 (target compound) to C3 () alters steric interactions and binding pocket compatibility. The C2-phenyl configuration may favor interactions with hydrophobic enzyme pockets.
- Stereochemistry : The (2R,3R) configuration in the target compound contrasts with (2S,3R) in , which affects chiral recognition in biological systems. For example, enantiomers often exhibit divergent pharmacokinetic profiles .
- Functional Groups :
- Fluorine (): Reduces metabolic degradation by blocking cytochrome P450 oxidation, enhancing bioavailability .
- Pyridine (): Introduces a basic nitrogen, enabling hydrogen bonding with target proteins (e.g., kinases) .
- Boc Protection (): Increases solubility in organic solvents but necessitates enzymatic or acidic cleavage for activity .
Biological Activity
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid, a chiral compound characterized by its pyrrolidine ring and carboxylic acid functional group, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, as well as its implications in drug development.
- Molecular Formula: CHNO
- Molecular Weight: 227.69 g/mol
- Stereochemistry: The (2R,3R) configuration is crucial for its biological activity and interaction profiles.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that the compound can form hydrogen bonds and hydrophobic contacts with key residues in protein targets, influencing their activity and function. This mechanism suggests potential therapeutic effects in conditions such as cancer and neurodegenerative diseases.
In Vitro Studies
-
Cytotoxicity Assessment:
- The compound was evaluated for cytotoxic activity against human multiple myeloma RPMI 8226 cells using the MTT assay. Results indicated that this compound exhibited significant antiproliferative effects, with an IC value of approximately 90 ± 8 µM .
- Comparative studies showed that the (2S,3S) enantiomer had reduced activity, highlighting the importance of stereochemistry in its efficacy .
- Proteasome Inhibition:
Interaction with Receptors
Research has shown that this compound interacts with the NMDA receptor complex at the strychnine-insensitive glycine-binding site. This interaction could lead to modulation of synaptic transmission and neuroprotection .
Study on Multiple Myeloma
A recent study focused on the efficacy of this compound against multiple myeloma cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent .
Anticancer Activity
In another investigation involving various pyrrolidine derivatives, this compound was found to exhibit structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. Comparisons with standard chemotherapeutic agents revealed that this compound could serve as a promising candidate for further development in cancer treatment .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | CHNO | 90 ± 8 | Cytotoxicity in RPMI 8226 |
| (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid | CHNO | 189 ± 17 | Reduced cytotoxicity |
| 5-Oxopyrrolidine derivatives | Varies | 66% viability at 100 µM | Anticancer activity against A549 |
Q & A
Q. What are the key structural features of (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid that influence its stereochemical configuration in crystallographic studies?
The compound’s stereochemistry is defined by the cis orientation of the phenyl and carboxylic acid groups on the pyrrolidine ring. The rigid bicyclic framework and hydrogen-bonding capacity of the carboxylic acid group significantly influence crystal packing and diffraction quality. For crystallographic analysis, use SHELXL for refinement and the Flack parameter to confirm absolute configuration . Polarized light microscopy and differential scanning calorimetry (DSC) can pre-screen crystals for enantiopurity before X-ray studies.
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of this compound?
A diastereoselective approach involves ring-opening of chiral epoxides or asymmetric hydrogenation of pyrroline precursors. For example, enantioselective catalytic hydrogenation using Ir or Rh complexes with chiral phosphine ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee). Reaction optimization requires monitoring via chiral HPLC (e.g., Chiralpak IA column) and adjusting solvent polarity (e.g., THF/water mixtures) to minimize racemization .
Q. How can researchers validate the purity of this compound in synthetic batches?
Combine orthogonal analytical techniques:
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to detect impurities.
- 1H/13C NMR : Compare coupling constants (e.g., J2,3 = 5–7 Hz) to reference spectra for stereochemical confirmation.
- Elemental analysis : Ensure carbon/nitrogen ratios align with theoretical values (C11H13NO2: C 66.31%, H 6.58%, N 7.03%) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data on conformer stability be resolved?
Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Address this by:
- Performing implicit/explicit solvent modeling (e.g., SMD for water, COSMO for nonpolar solvents).
- Comparing computed IR/Raman spectra with experimental data (e.g., carbonyl stretching frequencies ~1700 cm<sup>-1</sup>).
- Using QTAIM (Quantum Theory of Atoms in Molecules) to analyze hydrogen-bonding networks in crystal structures .
Q. What advanced techniques determine the absolute configuration of this compound via X-ray diffraction?
- SHELXL refinement : Apply the Flack parameter (values near 0 confirm configuration; values near 1 indicate inversion). For centrosymmetric near-structures, use the Hooft parameter to avoid false chirality assignments .
- Residual Density Analysis : Map electron density outliers to detect disorder or co-crystallized solvents.
- Twinned Data Handling : Use SHELXD for deconvolution of overlapping reflections in non-merohedral twins .
Q. How does crystallization solvent choice impact polymorphic forms, and what methods characterize these differences?
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. High-polarity solvents favor hydrogen-bonded dimers, while toluene may induce π-π stacking of phenyl groups.
- Analytical Methods :
- PXRD : Compare experimental patterns to simulated data from single-crystal structures.
- Thermogravimetric Analysis (TGA) : Detect solvent retention (mass loss >5% suggests lattice inclusion).
- Solid-state NMR : Resolve polymorph-specific <sup>13</sup>C chemical shifts .
Q. What strategies enhance enantiomeric purity during large-scale synthesis?
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers in situ.
- Chiral Stationary Phases (CSPs) : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) for gram-scale separations.
- Crystallization-Induced Diastereomer Transformation : Add chiral counterions (e.g., L-tartrate) to precipitate the desired enantiomer .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
